molecular formula C20H19N3O6S B11622290 ethyl 2-{(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11622290
M. Wt: 429.4 g/mol
InChI Key: AGGSPYHTWXCJLF-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole ring, a pyrazole ring, and a thiazole ring

Preparation Methods

The synthesis of ETHYL 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the benzodioxole and pyrazole intermediates, followed by their coupling under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

ETHYL 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to ETHYL 2-[(4E)-4-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE include other benzodioxole, pyrazole, and thiazole derivatives. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties .

Properties

Molecular Formula

C20H19N3O6S

Molecular Weight

429.4 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H19N3O6S/c1-5-27-19(25)17-11(3)21-20(30-17)23-18(24)13(10(2)22-23)6-12-7-15-16(29-9-28-15)8-14(12)26-4/h6-8H,5,9H2,1-4H3/b13-6+

InChI Key

AGGSPYHTWXCJLF-AWNIVKPZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(=O)/C(=C/C3=CC4=C(C=C3OC)OCO4)/C(=N2)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(=O)C(=CC3=CC4=C(C=C3OC)OCO4)C(=N2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.